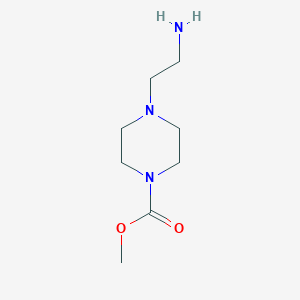
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C8H17N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “Methyl 4-(2-aminoethyl)piperazine-1-carboxylate”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” can be analyzed using various spectroscopic studies. For instance, FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies can be used for characterization . The structure can be further confirmed by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
“Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” has a molecular weight of 187.24 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate has been utilized in the synthesis of novel derivatives with potential antimicrobial activities. These derivatives include 1,2,4-Triazole compounds which have shown effectiveness against various microorganisms (Bektaş et al., 2010).
Carbon Dioxide Capture
This compound plays a role in carbon dioxide capture processes. Studies have examined its use in blends with other compounds for efficient CO2 capture, highlighting its potential in environmental applications (Li et al., 2013).
Antibacterial Agents
Research has shown that derivatives of Methyl 4-(2-aminoethyl)piperazine-1-carboxylate, such as 8-alkyl and 8-vinyl dihydro-oxo-piperazinyl compounds, exhibit significant antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).
Photo-induced Electron Transfer
In the field of chemistry, derivatives of this compound have been studied for their luminescent properties and photo-induced electron transfer capabilities, important for developing novel materials and sensors (Gan et al., 2003).
Synthesis of Piperazines
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate is used in the synthesis of various piperazine scaffolds, a critical component in medicinal chemistry. Its role in generating diverse piperazine derivatives underlines its importance in drug development (Gueret et al., 2020).
Energy and Environmental Studies
Studies involving this compound also focus on its use in energy and environmental applications, such as in high-pressure CO2 absorption from natural gas, indicating its potential in clean energy technologies (Hairul et al., 2017).
Safety And Hazards
“Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace .
Propriétés
IUPAC Name |
methyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-13-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIQBQARTNREOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



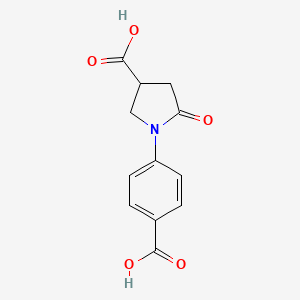
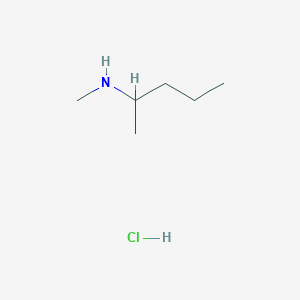
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)
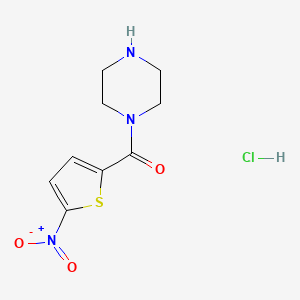
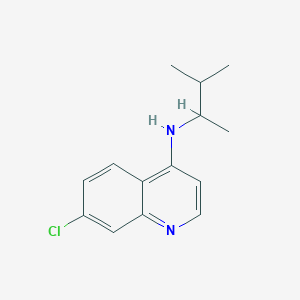
![2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B1416769.png)
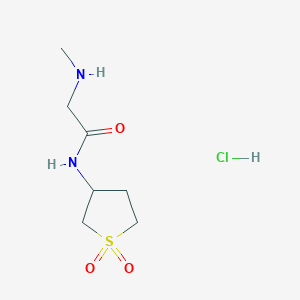
![4-(2,3-dihydro-1H-indole-1-carbonyl)-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B1416771.png)
![3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride](/img/structure/B1416772.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]acetamide](/img/structure/B1416773.png)
![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)
![2-chloro-N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B1416779.png)
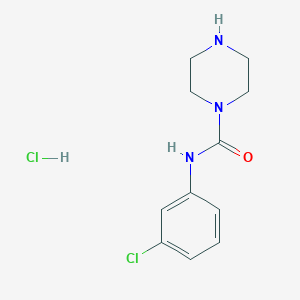
![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)